Panidazole Panidazole
Brand Name: Vulcanchem
CAS No.: 13752-33-5
VCID: VC21354100
InChI: InChI=1S/C11H12N4O2/c1-9-13-8-11(15(16)17)14(9)7-4-10-2-5-12-6-3-10/h2-3,5-6,8H,4,7H2,1H3
SMILES: CC1=NC=C(N1CCC2=CC=NC=C2)[N+](=O)[O-]
Molecular Formula: C11H12N4O2
Molecular Weight: 232.24 g/mol

Panidazole

CAS No.: 13752-33-5

Cat. No.: VC21354100

Molecular Formula: C11H12N4O2

Molecular Weight: 232.24 g/mol

* For research use only. Not for human or veterinary use.

Panidazole - 13752-33-5

Specification

CAS No. 13752-33-5
Molecular Formula C11H12N4O2
Molecular Weight 232.24 g/mol
IUPAC Name 4-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]pyridine
Standard InChI InChI=1S/C11H12N4O2/c1-9-13-8-11(15(16)17)14(9)7-4-10-2-5-12-6-3-10/h2-3,5-6,8H,4,7H2,1H3
Standard InChI Key ARYPMCPJIWUCIP-UHFFFAOYSA-N
SMILES CC1=NC=C(N1CCC2=CC=NC=C2)[N+](=O)[O-]
Canonical SMILES CC1=NC=C(N1CCC2=CC=NC=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Basic Chemical Information

Panidazole, chemically named 4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]pyridine, is a synthetic nitroimidazole compound with antimicrobial properties. It has a CAS Registry Number of 13752-33-5 and a molecular formula of C₁₁H₁₂N₄O₂ . The molecular mass of panidazole is 232.24 g/mol, with a melting point range of 108-111°C .

Structural Characteristics

Panidazole contains a 2-methyl-5-nitroimidazole core linked to a pyridine ring through an ethyl linker. The chemical structure can be represented with the following systematic names:

  • 2-Methyl-5-nitro-1-[2-(4-pyridyl)ethyl]imidazole

  • Pyridine, 4-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-

The nitro group at the 5-position of the imidazole ring is a critical structural feature, as it is common among antimicrobial nitroimidazole compounds and contributes significantly to their mechanism of action. The chemical representation can be expressed through standard notations:

  • InChI: InChI=1S/C11H12N4O2/c1-9-13-8-11(15(16)17)14(9)7-4-10-2-5-12-6-3-10/h2-3,5-6,8H,4,7H2,1H3

  • SMILES: C(CC=1C=CN=CC1)N2C(N(=O)=O)=CN=C2C

Therapeutic Applications

Target Parasitic Infections

Panidazole has been primarily investigated for its efficacy against two major parasitic infections:

  • Intestinal amoebiasis - caused by the protozoan parasite Entamoeba histolytica

  • Vaginal trichomoniasis - caused by the protozoan parasite Trichomonas vaginalis

Both conditions are significant global health concerns, particularly in regions with limited access to clean water and adequate sanitation facilities.

Clinical Studies and Efficacy

Dose-Finding Studies in Amoebiasis

A dose-range study involving 18 patients suffering from intestinal amoebiasis explored the efficacy of panidazole at doses ranging from 1.0 to 2.0 g per day administered for six days. The investigation revealed that therapeutic outcomes were optimized at the higher dosage range (2.0 g daily) .

Efficacy in Vaginal Trichomoniasis

In a study involving 100 cases of vaginal trichomoniasis, patients were treated with panidazole at a dose of 1.0 g per day with varying treatment durations:

  • 50 patients received a 7-day treatment regimen, resulting in a 50% cure rate

  • 50 patients received a 10-day treatment regimen, resulting in a 60% cure rate

These findings indicate that extending the duration of treatment from 7 to 10 days resulted in a modest improvement in cure rates, though still remaining below the efficacy typically observed with other nitroimidazole compounds.

TreatmentDosageDurationNumber of PatientsCure Rate
Panidazole2.0 g daily6 days5068%
Metronidazole2.0 g daily6 days5080%

Table 2: Efficacy of Panidazole in Vaginal Trichomoniasis with Different Treatment Durations

Treatment DurationDosageNumber of PatientsCure Rate
7 days1.0 g daily5050%
10 days1.0 g daily5060%

Comparison with Other Nitroimidazole Compounds

Structural Similarities and Differences

Panidazole shares the 5-nitroimidazole core structure with other antimicrobial compounds like metronidazole and tinidazole, but differs in its pyridine-containing side chain . Metronidazole, by comparison, features a 2-(2-hydroxyethyl)-5-nitroimidazole structure, while tinidazole contains a 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole structure .

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